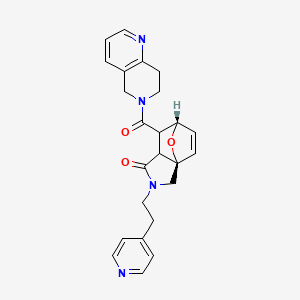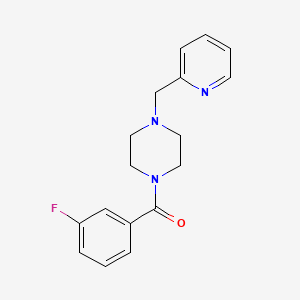![molecular formula C18H19NO4S B5543648 3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)
3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acrylic acid derivatives, such as 3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid, often involves Michael addition reactions. For instance, acrylic compounds CH2=CHX (where X = -COOH, –CONH2, –CN, and –COOCH2CH2OH) can be converted into corresponding propionic acids and their derivatives through Michael addition with p-styrene- and p-toluenesulfinates, in the presence of acid as a proton source (Kamogawa, Kusaka, & Nanasawa, 1980).
Molecular Structure Analysis
The molecular structure and vibrational spectral analyses of similar compounds, like 3-(2-Theinyl)acrylic acid (3-2TAA), have been reported using density functional theory calculations. These studies provide insights into the intermolecular interactions and electronic properties of acrylic acid derivatives (Issaoui et al., 2017).
Chemical Reactions and Properties
3-{3-[(Mesitylsulfonyl)amino]phenyl}acrylic acid can participate in various chemical reactions, including polymerization to produce valuable polymeric materials. For example, polymerizable phthalic acid derivatives have been synthesized from MOM-esters of 4-hydroxy-phthalic acid and corresponding bromo-alkyl-(meth)acrylamides, highlighting the reactivity of acrylic acid derivatives in polymer chemistry (Lamparth et al., 2014).
Physical Properties Analysis
The physical properties, such as optoelectronic and thermodynamic characteristics, of acrylic acid derivatives are crucial for their application in materials science. Studies on molecules like 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid have explored their structural, optoelectronic, and thermodynamic properties, providing valuable data for the development of materials with specific physical properties (Fonkem et al., 2019).
Chemical Properties Analysis
The chemical properties of 3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid derivatives, including their reactivity in various chemical reactions, are fundamental for their application in synthetic chemistry and material science. For instance, the reaction of amino alcohols with acrylates, producing N-(hydroxyalkyl)-β-alanine in good yield, demonstrates the versatility of acrylic acid derivatives in synthetic chemistry (Ogata & Asahara, 1966).
Applications De Recherche Scientifique
Michael Addition Reactions
- The Michael addition of p-styrenesulfinate to acrylic compounds, including those with -COOH functional groups, produces 3-(p-vinylphenylsulfonyl)- and 3-(p-tolylsulfonyl)propionic acids and their derivatives. This reaction, in the presence of acid as a proton source, highlights the reactivity of acrylic acid derivatives in synthetic organic chemistry (Kamogawa, Kusaka, & Nanasawa, 1980).
Acrylic Acid Production via Biotechnological Routes
- A study on the kinetic model of central carbon metabolism for acrylic acid production in Escherichia coli emphasizes the potential of biotechnological production of acrylic acid. The research explored the use of glycerol, malonyl-CoA, and β-alanine pathways for the synthesis, identifying potential targets for improving yields (Oliveira et al., 2021).
Functional Modification of Hydrogels
- Radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines to create polymers with enhanced thermal stability and promising biological activities. This demonstrates the utility of acrylic acid derivatives in creating functional materials for medical applications (Aly, Aly, & El-Mohdy, 2015).
Anticancer Potential of Cinnamic Acid Derivatives
- Cinnamic acid derivatives, related structurally to acrylic acid compounds, have been studied for their anticancer potentials. These compounds' chemical reactivity offers various sites for substitution and addition reactions, making them significant in medicinal research (De, Baltas, & Bedos-Belval, 2011).
Optoelectronic Properties for Solar Cell Applications
- The molecule 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, which shares functional similarities with the subject compound, was studied for its optoelectronic properties relevant to dye-sensitized solar cells (DSSCs). This highlights the role of acrylic acid derivatives in developing advanced materials for renewable energy technologies (Fonkem et al., 2019).
Propriétés
IUPAC Name |
(E)-3-[3-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-12-9-13(2)18(14(3)10-12)24(22,23)19-16-6-4-5-15(11-16)7-8-17(20)21/h4-11,19H,1-3H3,(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFZMVNUDTUTER-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2,4,6-Trimethyl-benzenesulfonylamino)-phenyl]-acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)
![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)
![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)
![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)




![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)
![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)